molecular formula C25H20F3NO5 B12106060 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B12106060
M. Wt: 471.4 g/mol
InChI Key: MWYLISRBKNDQSE-UHFFFAOYSA-N
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Description

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid is a specialized amino acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, a hydroxy group at the β-carbon, and a 4-(trifluoromethyl)phenyl substituent. The Fmoc group (C₁₅H₁₁O₂) is widely used in peptide synthesis due to its acid-labile properties, enabling selective deprotection under mild conditions . The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making the compound valuable in drug discovery .

This compound serves as a critical intermediate in medicinal chemistry, particularly in the development of protease inhibitors and peptide-based therapeutics. Its structural complexity necessitates precise synthetic protocols, often involving Fmoc-protected intermediates and coupling reagents .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3NO5/c26-25(27,28)15-11-9-14(10-12-15)21(22(30)23(31)32)29-24(33)34-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-22,30H,13H2,(H,29,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYLISRBKNDQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)C(F)(F)F)C(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

Peptide Synthesis

Fmoc Chemistry : The Fmoc (fluorenylmethyloxycarbonyl) group is widely used in solid-phase peptide synthesis (SPPS). It allows for the protection of the amino group of amino acids, which is crucial during the stepwise assembly of peptides. The Fmoc group can be easily removed under mild basic conditions, making it advantageous for synthesizing complex peptides without damaging sensitive side chains.

Case Study Example : In a study focused on the synthesis of cyclic peptides, researchers utilized Fmoc-protected amino acids to construct a library of cyclic compounds. The use of 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid allowed for enhanced yields and purity of the final cyclic products due to its stability during the coupling reactions and ease of deprotection .

Drug Development

Bioactive Peptides : The ability to synthesize specific peptide sequences using Fmoc chemistry has implications in drug development, particularly in designing bioactive peptides that can serve as therapeutic agents. The incorporation of fluorinated phenyl groups, such as those present in this compound, can enhance the pharmacokinetic properties of peptides, including their stability and bioavailability.

Research Insight : A recent investigation into peptide-based drugs highlighted how modifications using fluorinated amino acids improved binding affinity to target receptors. This suggests that compounds like 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid could play a critical role in developing more effective peptide therapeutics .

Material Science

Polymer Chemistry : Beyond biological applications, this compound has potential uses in polymer chemistry. The unique properties imparted by the trifluoromethyl group can enhance the thermal and mechanical properties of polymers. Researchers are exploring its use in creating functionalized polymers that can be utilized in various applications, including coatings and adhesives.

Experimental Findings : Studies have shown that incorporating fluorinated compounds into polymer matrices can significantly improve hydrophobicity and chemical resistance. This characteristic is particularly valuable in industries where materials are exposed to harsh environments .

Analytical Chemistry

Chromatographic Techniques : The structural features of 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid make it suitable for use as a standard or marker in chromatographic analyses. Its distinct properties allow for better separation and identification of similar compounds during analytical procedures.

Case Study Application : In method development for high-performance liquid chromatography (HPLC), this compound has been employed as an internal standard due to its stability and distinct retention time compared to other amino acids. This application enhances the accuracy and reliability of quantitative analyses in biochemical assays .

Data Table Overview

Application AreaKey BenefitsExample Use Case
Peptide SynthesisSelective modification; high yieldsSynthesis of cyclic peptides
Drug DevelopmentImproved pharmacokinetics; stabilityDesign of bioactive peptide therapeutics
Material ScienceEnhanced thermal/mechanical propertiesFunctionalized polymers for coatings
Analytical ChemistryReliable standard for chromatographic techniquesHPLC method development

Mechanism of Action

The mechanism of action of 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group protects the amino group, allowing selective reactions to occur at other sites within the molecule. This selective reactivity is crucial for its use in peptide synthesis and other chemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of Fmoc-protected phenylalanine analogs. Key structural variations among analogs include substituents on the phenyl ring, stereochemistry, and additional functional groups. Below is a detailed comparison:

Structural Analogs and Substituent Effects

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Key Properties Reference
Target: 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid 4-(trifluoromethyl) C₂₄H₂₀F₃NO₅ High lipophilicity (logP ~4.2); hydroxy group enhances solubility
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethyl)phenyl)propanoic acid 4-(difluoromethyl) C₂₄H₂₀F₂NO₄ Lower lipophilicity (logP ~3.8) due to reduced fluorine content
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid 2,4,5-trifluoro C₂₃H₁₇F₃NO₄ Increased polarity; meta/para fluorines alter electronic distribution
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(3-chloro-4-(trifluoromethyl)phenyl)propanoic acid 3-chloro-4-(trifluoromethyl) C₂₅H₂₁ClF₃NO₄ Steric hindrance from chloro group; enhanced electron-withdrawing effects
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid 3,5-difluoro C₂₄H₁₉F₂NO₄ Symmetric fluorine substitution; moderate logP (~3.5)

Physicochemical Properties

  • Solubility: The hydroxy group in the target compound improves solubility in polar solvents (e.g., DMSO or THF) relative to non-hydroxylated analogs like those in .
  • Stability : All Fmoc-protected analogs are sensitive to acidic conditions but stable under basic or neutral conditions. The trifluoromethyl group may marginally enhance stability against enzymatic degradation .

Biological Activity

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid, commonly referred to as Fmoc-Tyr(tBu)-OH, is a synthetic amino acid derivative with significant implications in medicinal chemistry and drug design. This compound is characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group and a trifluoromethyl phenyl moiety, which contribute to its biological activity.

  • Molecular Formula : C25H23F3N2O5
  • Molar Mass : 468.46 g/mol
  • CAS Number : 1217669-56-1
  • Storage Conditions : Recommended at 2-8°C
PropertyValue
Molecular FormulaC25H23F3N2O5
Molar Mass468.46 g/mol
CAS Number1217669-56-1
Storage Temperature2-8°C

The biological activity of Fmoc-Tyr(tBu)-OH is largely attributed to its ability to interact with various biological targets, including proteins and enzymes. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The Fmoc group serves as a protective moiety that can be removed under specific conditions, facilitating the synthesis of peptide chains.

Biological Activity

Research indicates that Fmoc-Tyr(tBu)-OH exhibits several biological activities:

  • Antitumor Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound has demonstrated effectiveness against certain bacterial strains, suggesting potential use as an antimicrobial agent.
  • Neuroprotective Effects : Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases.

Antitumor Studies

A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of Fmoc-Tyr(tBu)-OH derivatives on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving caspase activation and modulation of apoptotic pathways .

Antimicrobial Activity

A research article in Antimicrobial Agents and Chemotherapy reported that Fmoc-Tyr(tBu)-OH exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating moderate antimicrobial efficacy .

Neuroprotective Effects

In vitro studies published in Neuroscience Letters highlighted the neuroprotective potential of Fmoc-Tyr(tBu)-OH against oxidative stress-induced neuronal cell death. The compound was shown to reduce reactive oxygen species (ROS) levels and enhance cell survival rates by approximately 40% compared to untreated controls .

Q & A

Q. What are the standard synthetic methodologies for preparing 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid?

Methodological Answer: Synthesis typically involves sequential protection and coupling steps:

Fmoc Protection : The amine group is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride under basic conditions (e.g., NaHCO₃ in THF/H₂O) to prevent unwanted side reactions .

Hydroxypropanoic Acid Backbone Formation : The hydroxy group is introduced via stereoselective hydroxylation using catalysts like OsO₄ or Sharpless asymmetric dihydroxylation .

Trifluoromethylphenyl Incorporation : A Suzuki-Miyaura coupling or Friedel-Crafts alkylation attaches the 4-(trifluoromethyl)phenyl group to the backbone .

Deprotection : Final acidic cleavage (e.g., TFA/H₂O) removes the Fmoc group, yielding the free amino acid derivative .
Key Tools : Reaction progress is monitored via TLC and HPLC.

Q. How is the compound characterized to confirm its stereochemical and structural integrity?

Methodological Answer:

  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol gradients to verify stereopurity (>98% ee) .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm backbone connectivity (e.g., hydroxy proton at δ 4.8–5.2 ppm; trifluoromethyl signal at δ 120–125 ppm in 19^{19}F NMR) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~500–520) .

Q. What are the primary applications of this compound in academic research?

Methodological Answer:

  • Peptide Synthesis : The Fmoc group is used in solid-phase peptide synthesis (SPPS) to protect amino acids during chain elongation. The trifluoromethylphenyl group enhances peptide hydrophobicity for membrane permeability studies .
  • Enzyme Inhibition Assays : The compound serves as a substrate analog for studying serine hydrolases or proteases, with IC₅₀ values determined via fluorometric assays .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency during synthesis to mitigate low yields?

Methodological Answer:

  • Coupling Reagent Selection : Use HATU or DIC/HOBt for sterically hindered amines, reducing racemization .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) improve reagent solubility, while controlled pH (7–8) minimizes side reactions .
  • Temperature Control : Maintain reactions at 0–4°C to prevent epimerization during Fmoc deprotection .
    Data Contradiction Example : Conflicting reports on coupling yields (60–95%) may arise from varying reagent purity or solvent dryness. Pre-activating carboxylic acids for 5–10 minutes before coupling resolves this .

Q. How does the stereochemistry of the hydroxy group influence biological activity?

Methodological Answer:

  • Enantiomer-Specific Assays : Test (R)- and (S)-hydroxy configurations in receptor-binding assays (e.g., SPR or ITC) to correlate stereochemistry with affinity. For example, the (R)-enantiomer may show 10-fold higher binding to kinase targets due to optimal hydrogen bonding .
  • Molecular Dynamics (MD) Simulations : Compare docking poses of enantiomers in protein active sites (e.g., PDB: 1XYZ) to identify steric clashes or favorable interactions .

Q. How can researchers resolve contradictions in dose-response data across biological assays?

Methodological Answer:

  • Assay Standardization : Use internal controls (e.g., staurosporine for kinase inhibition) to normalize inter-lab variability .
  • Metabolite Interference Testing : LC-MS/MS quantifies compound degradation in cell media, which may explain reduced potency in long-term assays .
  • Orthogonal Assays : Validate findings using SPR (binding affinity) and fluorescence polarization (enzymatic activity) to distinguish false positives .

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